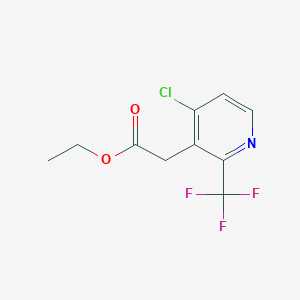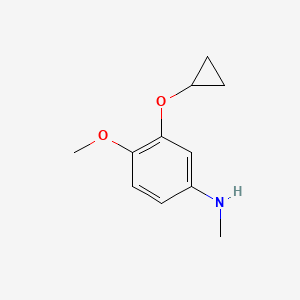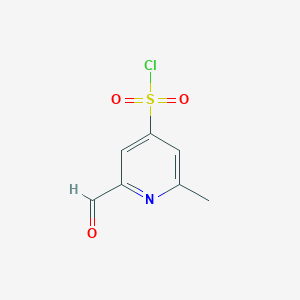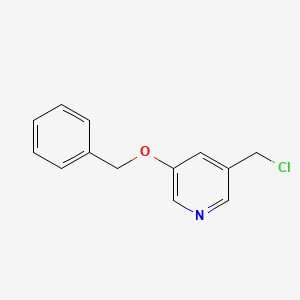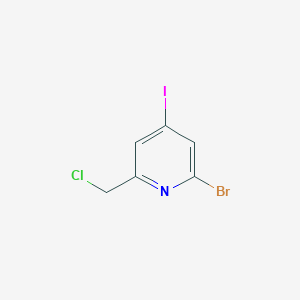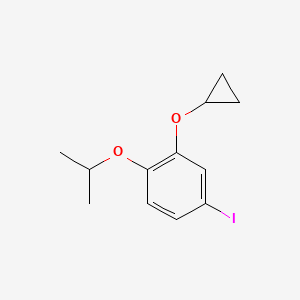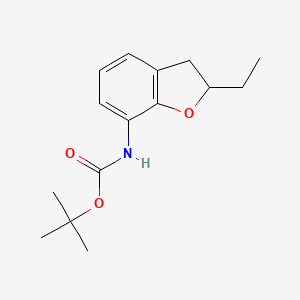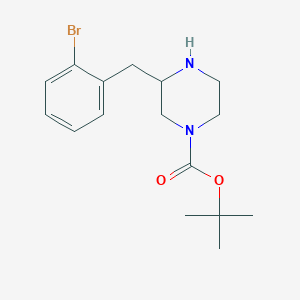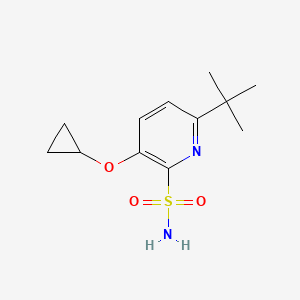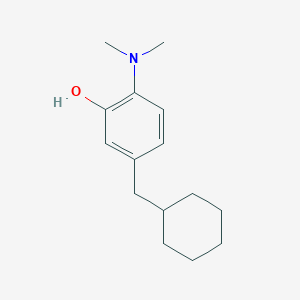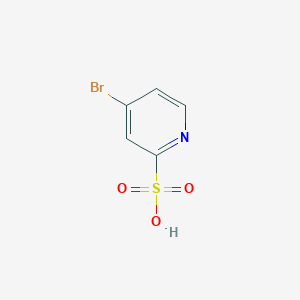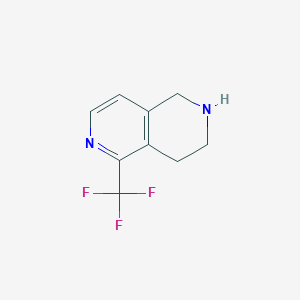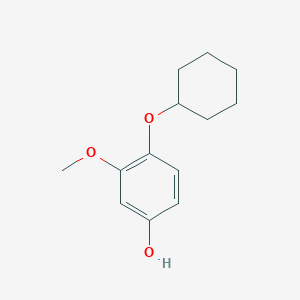
4-(Cyclohexyloxy)-3-methoxyphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Cyclohexyloxy)-3-methoxyphenol is an organic compound characterized by a phenolic structure substituted with a cyclohexyloxy group at the 4-position and a methoxy group at the 3-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Cyclohexyloxy)-3-methoxyphenol typically involves the following steps:
Starting Materials: The synthesis begins with phenol, cyclohexanol, and methanol as the primary starting materials.
Etherification: The phenol undergoes etherification with cyclohexanol in the presence of an acid catalyst, such as sulfuric acid, to form 4-(Cyclohexyloxy)phenol.
Methylation: The 4-(Cyclohexyloxy)phenol is then methylated using methanol and a methylating agent like dimethyl sulfate or methyl iodide to introduce the methoxy group at the 3-position, resulting in this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are employed to achieve industrial-scale production.
Análisis De Reacciones Químicas
Types of Reactions: 4-(Cyclohexyloxy)-3-methoxyphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form hydroquinone derivatives.
Substitution: The methoxy and cyclohexyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine, followed by nucleophilic substitution.
Major Products:
Oxidation: Quinones and other oxidized phenolic derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted phenolic compounds depending on the reagents used.
Aplicaciones Científicas De Investigación
4-(Cyclohexyloxy)-3-methoxyphenol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antioxidant properties due to the phenolic structure.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-(Cyclohexyloxy)-3-methoxyphenol involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The phenolic structure allows it to donate hydrogen atoms, neutralizing free radicals and reducing oxidative stress.
Enzyme Inhibition: It may inhibit certain enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects.
Antimicrobial Action: The compound can disrupt microbial cell membranes, leading to antimicrobial activity.
Comparación Con Compuestos Similares
4-Methoxyphenol: Lacks the cyclohexyloxy group, making it less hydrophobic.
4-(Cyclohexyloxy)phenol: Lacks the methoxy group, affecting its reactivity and solubility.
3-Methoxyphenol: Lacks the cyclohexyloxy group, altering its chemical properties.
Uniqueness: 4-(Cyclohexyloxy)-3-methoxyphenol is unique due to the presence of both cyclohexyloxy and methoxy groups, which confer distinct chemical properties, such as increased hydrophobicity and altered reactivity. These properties make it a valuable compound for various applications in scientific research and industry.
Propiedades
Fórmula molecular |
C13H18O3 |
|---|---|
Peso molecular |
222.28 g/mol |
Nombre IUPAC |
4-cyclohexyloxy-3-methoxyphenol |
InChI |
InChI=1S/C13H18O3/c1-15-13-9-10(14)7-8-12(13)16-11-5-3-2-4-6-11/h7-9,11,14H,2-6H2,1H3 |
Clave InChI |
BCLIDUBKZSDPPJ-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1)O)OC2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


